molecular formula C15H22O3 B14088100 Rickinic acid A

Rickinic acid A

Cat. No.: B14088100
M. Wt: 250.33 g/mol
InChI Key: ODEUPBSFCFNAST-MXAVVETBSA-N
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Description

Rickinic acid A is a sesquiterpenoid compound isolated from the tropical ascomycete Hypoxylon rickii. It belongs to the silphiperfolene-type terpenoids and has been identified along with other related compounds such as rickinic acids B and C . These compounds are known for their unique chemical structures and potential biological activities.

Chemical Reactions Analysis

Rickinic acid A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Rickinic acid A has several scientific research applications:

Mechanism of Action

The mechanism of action of rickinic acid A involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes like protein synthesis and signal transduction .

Comparison with Similar Compounds

Rickinic acid A is unique among sesquiterpenoids due to its specific silphiperfol-6-ene skeleton. Similar compounds include:

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,5S,8R,9S)-9-hydroxy-2,5,9-trimethyltricyclo[6.3.0.01,5]undec-2-ene-3-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-9-10(12(16)17)8-13(2)5-4-11-14(3,18)6-7-15(9,11)13/h11,18H,4-8H2,1-3H3,(H,16,17)/t11-,13-,14-,15-/m0/s1

InChI Key

ODEUPBSFCFNAST-MXAVVETBSA-N

Isomeric SMILES

CC1=C(C[C@]2([C@@]13CC[C@]([C@@H]3CC2)(C)O)C)C(=O)O

Canonical SMILES

CC1=C(CC2(C13CCC(C3CC2)(C)O)C)C(=O)O

Origin of Product

United States

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